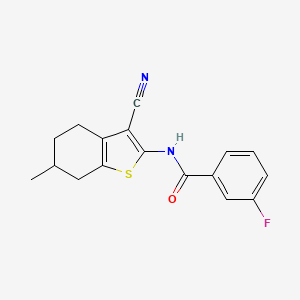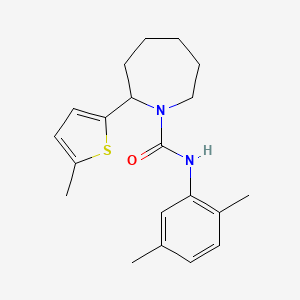![molecular formula C14H7FN2O4S2 B5081814 3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)
3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as FNFT and belongs to the category of thiazolidinone derivatives. FNFT has been synthesized through various methods and has shown promising results in various applications.
作用机制
The mechanism of action of FNFT is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing apoptosis. FNFT has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation. Additionally, FNFT has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
FNFT has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which protect cells from oxidative stress. FNFT has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which play a crucial role in the immune response.
实验室实验的优点和局限性
FNFT has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and broad range of biological activities. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo, and its potential to interact with other compounds, which may affect its biological activity.
未来方向
There are several future directions for the research on FNFT. One potential direction is to investigate its use in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on improving its solubility and bioavailability to make it more suitable for clinical use.
In conclusion, 3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a promising chemical compound that has shown significant potential in various scientific research applications. Its unique properties make it a valuable tool for studying biological processes and developing new therapeutic agents. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of FNFT has been achieved through different methods, including the reaction of 4-fluoroaniline, 5-nitro-2-furaldehyde, and thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-fluoroaniline, 5-nitro-2-furaldehyde, and thiosemicarbazide in the presence of sodium acetate. Both methods have shown good yields of FNFT.
科学研究应用
FNFT has been extensively studied for its potential therapeutic applications. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FNFT has also been found to have antimicrobial, antifungal, and anti-inflammatory properties. Furthermore, it has been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4S2/c15-8-1-3-9(4-2-8)16-13(18)11(23-14(16)22)7-10-5-6-12(21-10)17(19)20/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOPOHRDIPSCKV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)


![(2R*,3R*)-3-(dimethylamino)-1'-(2-methyl-3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5081759.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5081767.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5081777.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B5081778.png)

![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5081803.png)
![N-cyclopentyl-2-hydroxy-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5081807.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)



